molecular formula C12H23N B13814366 Dimecamine CAS No. 3570-07-8

Dimecamine

Cat. No.: B13814366
CAS No.: 3570-07-8
M. Wt: 181.32 g/mol
InChI Key: QEYHZXNEIGHKAV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of dimecamine involves the preparation of its methiodide form. The specific synthetic routes and reaction conditions for this compound are not widely documented in the available literature. it is known that the preparation of similar compounds often involves the quaternization of tertiary amines with methyl iodide .

Chemical Reactions Analysis

Dimecamine undergoes various chemical reactions, including:

Scientific Research Applications

Dimecamine has been primarily studied for its neuromuscular-blocking activity. It has been used in research to understand the effects of ganglion-blocking agents on the neuromuscular junction. Studies have shown that this compound can increase the twitch response of the rat diaphragm and enhance the release of acetylcholine from motor-nerve terminals .

Mechanism of Action

Dimecamine exerts its effects by acting as a ganglion-blocking agent. It blocks the transmission of nerve impulses at the neuromuscular junction by acting extracellularly. The active component of this compound is the cation, which interacts with the neuromuscular junction to inhibit the release of acetylcholine .

Comparison with Similar Compounds

Dimecamine is often compared with other ganglion-blocking agents such as mecamylamine and pempidine. These compounds differ in their neuromuscular-blocking activity, with pempidine being the most active. The unique aspect of this compound is its moderate contracture effect on the chick biventer cervicis muscle .

Similar Compounds

  • Mecamylamine
  • Pempidine

Properties

CAS No.

3570-07-8

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N,N,2,3,3-pentamethylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C12H23N/c1-11(2)9-6-7-10(8-9)12(11,3)13(4)5/h9-10H,6-8H2,1-5H3

InChI Key

QEYHZXNEIGHKAV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)C1(C)N(C)C)C

Origin of Product

United States

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